Repin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

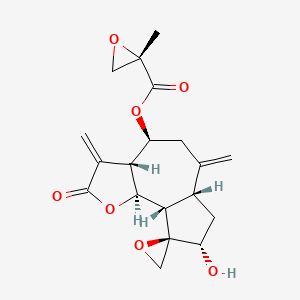

Repin is a natural product found in Rhaponticum repens, Centaurea scabiosa, and Centaurea solstitialis with data available.

Wissenschaftliche Forschungsanwendungen

Neurotoxicity Studies

Repin has been primarily studied for its neurotoxic effects, particularly in relation to equine nigropallidal encephalomalacia (ENE), a fatal disorder affecting horses that consume large quantities of certain Centaurea species. Research indicates that this compound induces cytotoxicity through mechanisms involving oxidative stress and glutathione depletion:

- Mechanism of Action : this compound's toxicity is linked to its ability to deplete glutathione (GSH), a critical antioxidant in cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism has been demonstrated in studies using PC12 cell lines and rodent models .

- Case Study : In a study by Tukov et al., the reaction of this compound with glutathione produced a non-toxic conjugate, suggesting potential pathways for mitigating its toxic effects. The study highlighted that derivatives of this compound lacking the alpha-methylenebutyrolactone group showed significantly reduced toxicity, indicating the importance of this functional group in mediating neurotoxic effects .

Potential Therapeutic Applications

Research into this compound’s cytotoxic properties has also opened avenues for therapeutic applications:

- Antioxidant Interventions : Compounds that can replenish glutathione levels or mimic its action may offer protective effects against this compound-induced toxicity. For instance, pre-treatment with GSH-glycoside or lipoic acid has shown promise in protecting against cell death induced by this compound .

- Drug Development : Understanding the structure-activity relationship of this compound could lead to the development of novel drugs targeting oxidative stress-related diseases. By modifying this compound's structure to enhance its therapeutic profile while reducing toxicity, researchers can explore its potential as a lead compound in drug design .

Cytotoxicity and Mechanistic Insights

The cytotoxic effects of this compound have been extensively documented:

- Cellular Impact : Studies indicate that this compound causes significant damage to cellular membranes and induces apoptosis in various cell types, including neuronal and astrocytic cells . The dose-dependent nature of this cytotoxicity underscores the need for careful dosage considerations in any therapeutic context.

- Comparative Analysis : Research comparing the effects of this compound with other sesquiterpene lactones reveals that while many share similar mechanisms of action, this compound's unique chemical structure contributes to its distinct potency and specificity in inducing neurotoxicity .

Data Summary and Comparative Table

The following table summarizes key findings related to this compound's applications and effects:

Eigenschaften

Molekularformel |

C19H22O7 |

|---|---|

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1 |

InChI-Schlüssel |

HQZJODBJOBTCPI-BQPPTCRNSA-N |

SMILES |

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |

Isomerische SMILES |

C[C@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H]([C@@]4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O |

Kanonische SMILES |

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |

Synonyme |

repin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.